molecular formula C12H20O2 B14420812 Methyl undeca-3,4-dienoate CAS No. 81981-08-0

Methyl undeca-3,4-dienoate

Cat. No.: B14420812
CAS No.: 81981-08-0
M. Wt: 196.29 g/mol
InChI Key: DOGOUGFZFAYSIB-UHFFFAOYSA-N
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Description

Methyl undeca-3,4-dienoate is an organic compound characterized by its unique structure, which includes a methyl ester group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl undeca-3,4-dienoate can be synthesized through several methods. One common approach involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoselectivity and purity of the product. Another method involves the use of Wittig olefination, Horner-Wadsworth-Emmons, and Still-Gennari olefination reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of Pd-catalyzed processes is favored due to their efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: Methyl undeca-3,4-dienoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters.

Scientific Research Applications

Methyl undeca-3,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl undeca-3,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in Diels-Alder reactions, forming cyclic compounds. Additionally, the ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols .

Comparison with Similar Compounds

Methyl undeca-3,4-dienoate can be compared with other similar compounds, such as:

Properties

CAS No.

81981-08-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h8,10H,3-7,11H2,1-2H3

InChI Key

DOGOUGFZFAYSIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C=CCC(=O)OC

Origin of Product

United States

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